molecular formula C9H17NO4 B15504255 tert-butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate

tert-butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate

Cat. No.: B15504255
M. Wt: 203.24 g/mol
InChI Key: FYWDYTKRLCAHLY-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxy-oxo-substituted butan-2-yl backbone. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions . The compound’s structure includes a hydroxyl (-OH) and a ketone (-C=O) group at positions 1 and 3 of the butan-2-yl chain, respectively, making it a versatile intermediate for pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing oxo group and the steric bulk of the tert-butyl moiety.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate

InChI

InChI=1S/C9H17NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h7,11H,5H2,1-4H3,(H,10,13)

InChI Key

FYWDYTKRLCAHLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes tert-butyl N-(1-hydroxy-3-oxobutan-2-yl)carbamate and its structural analogs, highlighting differences in substituents, molecular frameworks, and applications:

Compound Name Molecular Formula CAS Number Key Features Applications/Reactivity
This compound C₉H₁₇NO₄ Not provided Hydroxy and oxo groups on linear chain Precursor for peptide coupling
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 154737-89-0 Cyclopentyl ring, hydroxyl group Chiral building block for drug synthesis
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate C₁₀H₁₉FNO₂ 1052713-47-9 Fluorinated piperidine ring Enhances metabolic stability in APIs
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₂₀N₂O₂ 880545-32-4 Azabicyclo[4.1.0]heptane scaffold Rigid structure for conformational control
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate C₁₀H₂₀ClNO₄S 1956335-01-5 Chlorosulfonyl group Intermediate in sulfonamide drug synthesis

Physicochemical Properties

  • Solubility: The hydroxy-oxo chain in the target compound increases hydrophilicity compared to bicyclic or fluorinated analogs. Cyclopentyl derivatives exhibit moderate solubility due to their nonpolar rings .
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., TFA) . Chlorosulfonyl derivatives (e.g., CAS 1956335-01-5) are moisture-sensitive, requiring anhydrous handling .

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